Diallylaminoacetonitrile
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Overview
Description
Diallylaminoacetonitrile is an organic compound with the molecular formula C8H12N2. It is characterized by the presence of two allyl groups attached to an aminoacetonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylaminoacetonitrile can be synthesized through the reaction of diallylamine with chloroacetonitrile under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diallylaminoacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diallylaminoacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of diallylaminoacetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the allyl groups can undergo polymerization and cross-linking reactions.
Comparison with Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the allyl groups, making it less versatile in certain reactions.
Dimethylaminoacetonitrile: Contains methyl groups instead of allyl groups, leading to different reactivity and applications.
Uniqueness: Diallylaminoacetonitrile’s unique combination of allyl and nitrile groups provides it with distinct reactivity and versatility compared to similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
72524-91-5 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-[bis(prop-2-enyl)amino]acetonitrile |
InChI |
InChI=1S/C8H12N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,6-8H2 |
InChI Key |
BPSBOLPAIOXQPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC#N |
Origin of Product |
United States |
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